![molecular formula C7H6ClN5 B1601755 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 93684-07-2](/img/structure/B1601755.png)
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine
Descripción
Structural Overview and Nomenclature
This compound possesses a complex heterocyclic structure characterized by the fusion of pyridine and pyrimidine ring systems. The compound bears the Chemical Abstracts Service registry number 93684-07-2 and maintains the molecular formula C₇H₆ClN₅, resulting in a molecular weight of 195.61 grams per mole. The systematic nomenclature reflects the precise positioning of functional groups within the fused ring system, where the chlorine substituent occupies the 6-position and two amino groups are located at the 2- and 4-positions of the pyrimidine portion of the molecule.
The structural architecture demonstrates a bicyclic framework where the pyridine ring is fused to the pyrimidine ring through positions 3 and 2, creating the characteristic pyrido[3,2-d]pyrimidine core structure. This fusion pattern distinguishes it from other pyridopyrimidine isomers and contributes to its unique chemical and physical properties. The presence of the chlorine atom at position 6 provides a reactive site for nucleophilic substitution reactions, while the diamine functionality at positions 2 and 4 offers multiple sites for hydrogen bonding and further chemical derivatization.
The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and ring fusion. Alternative naming systems may refer to this compound using different numbering conventions, but the pyrido[3,2-d]pyrimidine designation specifically indicates the fusion of the pyridine ring at positions 3 and 2 of the pyrimidine core. The compound appears as a pale-yellow to yellow-brown solid under standard conditions, with a purity specification typically maintained at 95% for research applications.
Historical Development in Heterocyclic Chemistry
The development of pyrido[3,2-d]pyrimidine derivatives, including this compound, represents a significant chapter in the evolution of heterocyclic chemistry research. The exploration of pyridopyrimidine systems began as part of broader investigations into biologically active heterocyclic compounds, particularly those demonstrating structural similarities to naturally occurring purines and pyrimidines. Early research in this field was driven by the recognition that fused pyridine-pyrimidine systems could serve as purine mimetics, potentially offering novel therapeutic properties.
Historical development of pyrido[3,2-d]pyrimidine chemistry can be traced through patent literature and academic research spanning several decades. Significant contributions emerged from pharmaceutical research programs seeking to develop new classes of bioactive compounds. Patent documentation from the mid-2000s indicates systematic exploration of substituted pyrido[3,2-d]pyrimidine derivatives for various therapeutic applications, including immune and autoimmune disorders, organ transplant rejection prevention, and cell proliferative disorders. These early investigations established fundamental synthetic methodologies and structure-activity relationships that continue to guide contemporary research.
The synthetic chemistry of pyrido[3,2-d]pyrimidine derivatives has evolved through multiple generations of methodological improvements. Early synthetic approaches often involved cyclization reactions starting from appropriately substituted pyridine or pyrimidine precursors. The development of more efficient synthetic routes has been crucial for enabling detailed biological evaluation and pharmaceutical development applications. Contemporary synthetic strategies typically employ convergent approaches that allow for systematic variation of substituents around the core heterocyclic framework, facilitating structure-activity relationship studies and optimization of biological properties.
Significance in Pharmaceutical Intermediate Research
This compound has emerged as a compound of particular significance in pharmaceutical intermediate research due to its unique structural features and synthetic versatility. The compound's importance stems from its potential to serve as a scaffold for the development of kinase inhibitors, particularly those targeting protein kinases involved in cancer cell proliferation and survival pathways. Research has demonstrated that pyrido[3,2-d]pyrimidine derivatives can effectively mimic the purine structure of adenosine triphosphate, enabling competitive inhibition of various kinases.
Contemporary pharmaceutical research has identified this compound as a valuable intermediate for synthesizing compounds with activity against specific protein kinases. The structural similarity to purine nucleotides allows these compounds to interact with the adenosine triphosphate binding sites of target enzymes, potentially leading to selective kinase inhibition. This mechanism of action has been particularly relevant for cancer research, where selective kinase inhibition represents a major therapeutic strategy.
Table 1: Key Molecular Properties of this compound
The pharmaceutical significance of this compound extends beyond its direct biological activity to encompass its role as a synthetic intermediate for more complex bioactive molecules. The reactive chlorine substituent at position 6 provides a handle for nucleophilic substitution reactions, enabling the introduction of various functional groups that can modulate biological activity, selectivity, and pharmacokinetic properties. Similarly, the diamine functionality offers opportunities for derivatization through acylation, alkylation, or other chemical transformations that can fine-tune molecular properties for specific therapeutic applications.
Research applications of this compound in pharmaceutical intermediate synthesis have demonstrated its utility in preparing compounds for diverse therapeutic areas. Beyond kinase inhibition, derivatives of this compound have shown potential in developing treatments for immune disorders, cardiovascular diseases, and central nervous system conditions. The compound's versatility as a synthetic intermediate has made it an important tool for medicinal chemists engaged in lead compound optimization and drug discovery programs.
Table 2: Synthetic Applications and Research Contexts
The continued research interest in this compound reflects the ongoing need for new pharmaceutical compounds with improved efficacy and reduced side effect profiles. The compound's established synthetic accessibility, combined with its proven utility as an intermediate for bioactive molecule synthesis, positions it as a valuable resource for contemporary drug discovery efforts. The ability to systematically modify the compound's structure through well-established synthetic transformations enables researchers to explore structure-activity relationships and optimize compound properties for specific therapeutic targets.
Propiedades
IUPAC Name |
6-chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-2-1-3-5(12-4)6(9)13-7(10)11-3/h1-2H,(H4,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENAHOTYMCVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(N=C2N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538876 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93684-07-2 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Starting Materials and Reaction Conditions
- Starting Material: 2,4-diamino-6-hydroxypyrimidine (DAHP) or structurally related hydroxypyrimidine derivatives.
- Chlorinating Agent: Phosphorus oxychloride (POCl₃).
- Quenching Agents: Lower alcohols (methanol, ethanol, or other C1-C4 alcohols) are preferred for safer and more efficient quenching compared to water.
- Neutralization: Ammonia water is used to neutralize hydrochloride salts formed during the process.
- Extraction Solvent: Ethyl acetate is employed for extraction of the neutralized compound.
- Temperature Ranges:
- Chlorination at 90–110 °C (optimal ~105 °C).
- Quenching at 0–40 °C (optimal ~room temperature).
- Filtration at ambient to slightly elevated temperatures.
Stepwise Synthesis Procedure
Step | Description | Conditions | Outcome |
---|---|---|---|
S1 | Chlorination of DAHP with POCl₃ | 90–110 °C, 4–8 hours, optimal 6 hours; weight ratio DAHP:POCl₃ = 3.5–5:1 (preferably 3.5:1) | Formation of 2,4-di(dichlorophosphoryl)amino-6-chloropyrimidine intermediate; excess POCl₃ distilled and recycled |
S2 | Quenching with alcohol and addition of dispersant | 0–40 °C, ethanol preferred; heating continuation, filtration at 20–40 °C | Isolation of 2,4-diamino-6-chloropyrimidine hydrochloride; filtrate contains recoverable phosphate compounds and solvent |
S3 | Neutralization and extraction | Addition of purified water and ammonia water; extraction with ethyl acetate; concentration | Recovery of pure 2,4-diamino-6-chloropyrimidine |
This method achieves a recovery rate exceeding 70%, with optimized yields up to 82%, and offers advantages in safety, cost, and scalability for industrial production.
Reaction Mechanism Insights
- The hydroxyl group at the 6-position of the pyrimidine ring is replaced by chlorine via electrophilic substitution facilitated by POCl₃.
- Quenching with alcohol converts residual POCl₃ into lower boiling phosphate esters, which are easier to recover and recycle.
- Neutralization converts the hydrochloride salt into the free amine form, enabling extraction into organic solvents.
Alternative Synthetic Routes and Related Preparations
- The compound 6-chloro-2,4-diaminopyrimidine, closely related to this compound, can be synthesized from ethyl cyanoacetate and guanidine under basic conditions to form 2,6-diamino-4-hydroxypyrimidine, which is then chlorinated with POCl₃.
- Subsequent functionalization of 6-chloro-2,4-diaminopyrimidine enables synthesis of derivatives like 2,4-diamino-6-substituted pyrimidines, which are intermediates in pharmaceutical agents.
- The chlorination step is critical and typically performed under reflux with careful temperature control and quenching to maximize yield and purity.
Data Summary Table: Preparation Parameters and Yields
Parameter | Value / Range | Notes |
---|---|---|
Starting Material | 2,4-diamino-6-hydroxypyrimidine | Purity critical for yield |
Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Recycled excess POCl₃ reduces cost |
DAHP:POCl₃ Weight Ratio | 3.5–5 : 1 (optimal 3.5 : 1) | Stoichiometry affects yield and purity |
Chlorination Temperature | 90–110 °C (optimal 105 °C) | Reaction time 4–8 hours (optimal 6 hrs) |
Quenching Agent | Ethanol (preferred) | Safer than water; improves separation |
Quenching Temperature | 0–40 °C | Controls reaction smoothness |
Yield | 70–82% | High yield suitable for industrial scale |
Extraction Solvent | Ethyl acetate | Efficient extraction of neutralized product |
Product Form | 2,4-diamino-6-chloropyrimidine | Isolated as free amine after neutralization |
Research Findings and Industrial Implications
- The described method optimizes the chlorination and quenching steps to improve safety and yield, addressing limitations of prior art methods that suffered from low yields and high costs.
- Use of alcohol quenching avoids violent reactions and enables easier handling of phosphorus by-products.
- Recovery and recycling of phosphate esters generated during quenching significantly reduce waste and production costs.
- The method is scalable and suitable for industrial mass production with consistent quality.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly reactive toward nucleophiles due to electron-withdrawing effects of the pyrimidine ring. Key substitution reactions include:
Piperidine Substitution
Reaction with piperidine under reflux conditions replaces the chlorine atom with a piperidinyl group:
Reaction Conditions :
-
Solvent: Methanol or ethanol
-
Temperature: Reflux (30–40°C to solvent boiling point)
-
Catalyst: None required
Outcome : -
Yields 75.9% of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide after crystallization .
Aromatic Amine Substitution
Substituted aryl amines (e.g., phenethylamine) displace chlorine via SNAr mechanisms:
Reaction Conditions :
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: Refluxing ethanol or DMF
-
Temperature: 80–100°C
Outcome : -
Yields 68–78% of C6-aminated derivatives, such as 6-phenethylamino-pyrido[3,2-d]pyrimidines .
Suzuki-Miyaura Coupling
The 6-chloro group can participate in palladium-catalyzed cross-coupling reactions, though success depends on halogen reactivity and reaction optimization:
Challenges with Chlorine
Initial attempts using 5-bromo-6-chloro analogs failed under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, EtOH/toluene) .
Iodine Activation
Replacing chlorine with iodine via iodination (N-iodosuccinimide, dry CH₃CN) improves coupling efficiency:
Reaction Conditions :
-
Boronic Acid: Substituted phenylboronic acids
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: EtOH/toluene/H₂O (3:1:1)
Outcome :
N-Oxide Formation
Treatment with hydrogen peroxide or peracids generates N-oxide derivatives:
Reaction Conditions :
-
Oxidizing Agent: H₂O₂ (30%) in acetic acid
-
Temperature: 50–60°C
Outcome : -
Selective oxidation at N1 to form 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine N-oxide .
Deprotection and Cyclization
Acid-mediated deprotection of intermediates enables further functionalization:
Example :
Comparative Reaction Data
Key Synthetic Routes
Aplicaciones Científicas De Investigación
Medicinal Applications
Anticancer Activity
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine and its derivatives have been investigated for their anticancer properties. These compounds exhibit inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibitors of DHFR are widely used as chemotherapeutic agents. For instance, studies have shown that various pyrido[3,2-d]pyrimidine derivatives can effectively inhibit DHFR from different sources, including Pneumocystis carinii and rat liver .
Immunosuppressive Agents
The compound has also been explored for its potential as an immunosuppressive agent. Given its structural similarities to existing drugs like methotrexate, it could serve as a less toxic alternative for treating autoimmune disorders and preventing organ transplant rejection . The ability to modulate immune responses positions these compounds as valuable in managing conditions like rheumatoid arthritis and lupus.
Antiviral Activity
Recent studies have indicated that 6-chloropyrido[3,2-d]pyrimidine derivatives may possess antiviral properties. They have been evaluated as potential treatments for viral infections such as hepatitis C by inhibiting viral replication mechanisms .
Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid metabolism and cell signaling pathways. For example:
- Dihydrofolate Reductase Inhibition : This inhibition leads to decreased folate levels necessary for DNA synthesis, thus hindering cancer cell proliferation .
- PI3Kδ Inhibition : Some derivatives have shown selective inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in regulating immune cell function .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that modify the pyrido[3,2-d]pyrimidine scaffold to enhance its biological activity. Various substituents at positions 2, 4, and 6 can significantly alter the compound's pharmacological profile .
Table: Summary of Biological Activities of Derivatives
Mecanismo De Acción
The mechanism of action of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to therapeutic effects, such as reducing the aggregation of beta-amyloid in Alzheimer’s disease .
Comparación Con Compuestos Similares
Key Features:
- Synthesis : The compound is synthesized via condensation reactions involving 6-chloro-3-nitropyridine-2-carbonitrile intermediates, followed by reductive amination or substitution with amines . For example, antimalarial derivatives were prepared by reacting 6-chloro-3-nitropyridine-2-carbonitrile with aryl thiols, followed by reduction and condensation with chloroformamidine .
- Applications :
- Antimalarial Activity : Derivatives exhibit potent activity against Plasmodium falciparum .
- Alzheimer’s Disease (AD) : Bioisosteres like N²-isopropyl-N⁴-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine (10b) inhibit Aβ40 aggregation (IC₅₀ = 1.1 μM) and show dual cholinesterase (ChE) inhibition .
- Cancer Therapy : Analogues act as cyclin-dependent kinase 6 (CDK6) inhibitors, with compound IVj demonstrating superior antitumor activity compared to palbociclib .
Comparison with Similar Compounds
The pharmacological and structural properties of 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine are best contextualized by comparing it to analogs and bioisosteres. Below is a detailed analysis:
Key Findings:
Substituent Effects :
- Chlorine vs. Bromine : The chloro substituent enhances electronic effects and binding affinity to hydrophobic enzyme pockets compared to bromine .
- Sulfonyl/Sulfinyl Groups : These improve antimalarial activity by enhancing redox interactions with parasite targets .
Scaffold Comparison :
- Pyrido[3,2-d]pyrimidine vs. Quinazoline : The pyrido core exhibits better Aβ aggregation inhibition (IC₅₀ = 1.1 μM) due to optimal planar geometry for stacking with β-sheets .
- Pyrrolo[3,2-d]pyrimidine : The fused pyrrole ring increases CDK6 inhibition potency by mimicking ATP’s purine ring .
Therapeutic Versatility: this compound derivatives span antimalarial, anticancer, and AD applications, whereas thieno[3,2-d]pyrimidines are more niche (e.g., FAK inhibition) .
Actividad Biológica
6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
- Molecular Formula : CHClN
- Molecular Weight : 195.61 g/mol
- CAS Number : 93684-07-2
Synthesis
The synthesis of this compound can be achieved through various methods involving chlorination and cyclization reactions. For instance, one method involves treating 6-chloro-2-cyano-3-aminopyridine with appropriate reagents to form the desired pyrido[3,2-d]pyrimidine scaffold .
Anticancer Activity
Research has highlighted the anticancer properties of 6-chloropyrido[3,2-d]pyrimidine derivatives. Notably:
- Mechanism of Action : The compound exhibits dose-dependent antiangiogenic and proapoptotic actions. It induces G2/M cell cycle arrest and apoptosis via caspase-3 activation and DNA fragmentation .
- In Vitro Studies : In studies involving various cancer cell lines, including prostate (PC-3) and lung (A-549) cancer cells, significant inhibitory effects were noted with IC values reported at 1.54 µM and 3.36 µM respectively .
Antimicrobial Activity
The compound has also been screened for antibacterial properties. For example:
- Screening Results : In studies against Staphylococcus aureus and other bacterial strains, the compound demonstrated notable antibacterial activity, suggesting its potential use in treating bacterial infections .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial activities, 6-chloropyrido[3,2-d]pyrimidine derivatives have shown promise in various other therapeutic areas:
- CNS Disorders : Some derivatives are being investigated for their effects on central nervous system disorders due to their ability to inhibit specific kinases involved in cellular signaling pathways .
- Immunomodulation : The compound's role as a selective PI3Kδ inhibitor has been evaluated in clinical assays for conditions like Primary Sjogren’s Syndrome, indicating its potential in immune modulation .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrido[3,2-d]pyrimidine derivatives:
Substituent Position | Effect on Activity |
---|---|
Position 2 | Enhances kinase inhibition |
Position 4 | Modulates cytotoxicity against cancer cells |
Position 6 | Influences solubility and bioavailability |
Studies have shown that modifications at these positions can significantly affect the compound's efficacy and selectivity against various biological targets.
Case Studies
- Elzahabi et al. (2018) : This study synthesized substituted pyrido[2,3-d]pyrimidines and evaluated their growth inhibition on five cancer cell lines. The results indicated that these compounds could effectively inhibit key kinases associated with cancer growth .
- NCBI Study (2012) : A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and tested against the NCI's 60 human cancer cell line panel. Some compounds exhibited selective activity against breast and renal cancer cell lines, supporting further development based on their structure-activity relationships .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach involving Vilsmeier formylation of precursor uracil derivatives is widely used. For example, 6-amino-1,3-dimethyluracil undergoes formylation followed by cyclization with aryl-alkanone Mannich bases under controlled temperatures (60–80°C) to yield pyridopyrimidine derivatives . Key variables include solvent choice (e.g., DMF or POCl₃ for formylation) and stoichiometric ratios of reagents, which directly impact yields (reported 45–68%) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. For example, NH₂ and aromatic protons in pyridopyrimidines exhibit distinct splitting patterns in DMSO-d₆ . Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns, while X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood. Avoid inhalation/contact; wash thoroughly post-handling. Waste must be segregated and disposed via certified hazardous waste services due to potential chlorinated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in pyridopyrimidine synthesis?
- Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents on precursors. For example, chlorination at the 6-position is favored under acidic conditions (e.g., HCl/EtOH), while amine groups at 2,4-positions require protection/deprotection strategies . Computational modeling (DFT) predicts reactive sites, guiding solvent and catalyst selection (e.g., Pd/C for hydrogenation) .
Q. What contradictions exist in reported biological activities of pyridopyrimidine analogs, and how can they be resolved?
- Methodological Answer : Discrepancies in kinase inhibition data (e.g., IC₅₀ values) arise from assay variability (e.g., ATP concentration, enzyme isoforms). For instance, N4-aryl derivatives show potent EGFR inhibition in vitro but reduced efficacy in cellular models due to poor membrane permeability . Standardized assays (e.g., FRET-based kinase profiling) and structure-activity relationship (SAR) studies using halogen-substituted analogs can clarify mechanisms .
Q. What strategies mitigate side reactions during functionalization of the pyridopyrimidine core?
- Methodological Answer : Competing oxidation/reduction pathways are controlled via selective reagents. For example:
- Oxidation : Use H₂O₂ in acetic acid to avoid over-oxidation of amine groups .
- Substitution : Activate the 6-chloro position with CuI/ligand systems for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Protection : Boc or Fmoc groups shield 2,4-diamines during electrophilic substitutions .
Q. How do substituent variations impact the compound’s physicochemical properties and bioavailability?
- Methodological Answer :
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar pyridopyrimidine derivatives?
- Methodological Answer : Yield disparities (e.g., 45% vs. 68%) stem from:
- Purity of starting materials : Residual moisture in DMF lowers formylation efficiency .
- Catalyst loadings : Excess Pd in cross-coupling reactions increases side products .
- Workup protocols : Incomplete removal of POCl₃ via neutralization (NaHCO₃) reduces final purity . Reproducibility requires strict control of anhydrous conditions and catalyst recycling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.